Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in scientific research.
Scientific Research Applications
- Application : Researchers at Osaka Metropolitan University demonstrated a novel non-contact approach to control FRET using an optical force. By varying the intensity of a laser beam focused on an isolated polymer droplet containing the compound, they accelerated energy transfer. The change in polymer color due to dye mixing provided visible evidence of this effect. This technique could find applications in microchemistry and quantum dots .
- Application : The compound’s unique properties make it suitable for use in DNA-based assays, enabling sensitive detection of specific sequences or analytes .
- Application : Investigating the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO) involves studying this compound. Such research contributes to anti-doping measures and ensures fair competition in sports .
Fluorescence Resonance Energy Transfer (FRET) Control
DNA Detection via Fluorescence or Color
Anti-Doping Analytical Studies
properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-3-28-18(26)11-24-16-9-8-15(22-12(2)25)10-17(16)29-20(24)23-19(27)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRLOZYDKVERPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
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